molecular formula C8H9BrFN B1498704 4-bromo-2-fluoro-N,N-dimethylaniline CAS No. 887268-20-4

4-bromo-2-fluoro-N,N-dimethylaniline

Cat. No. B1498704
CAS RN: 887268-20-4
M. Wt: 218.07 g/mol
InChI Key: XOYOXHVNYCDDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10BrFN. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula BrC6H4N(CH3)2 . The compound contains a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), and two methyl groups (CH3) attached to a benzene ring .

Scientific Research Applications

1. Photodehalogenation and Photophysics

Research by Freccero, Fagnoni, and Albini (2003) studied the photochemistry of haloanilines, including 4-bromo-2-fluoro-N,N-dimethylaniline. They explored both homolytic and heterolytic paths in photodehalogenation, providing insights into synthetic methods and photodegradation of halogenated aromatic pollutants. This study is significant for understanding the photophysics of haloanilines and their potential applications in developing synthetic methodologies and managing environmental pollutants (Freccero, Fagnoni, & Albini, 2003).

2. Fluorescent Sensing Systems

Yu, Rhee, and Hong (2011) developed a fluorescent sensing system based on the palladium-catalyzed Heck reaction, utilizing 4-bromo-N,N-dimethylaniline. This system allows for selective detection of palladium(II) among other metal species, making it a potentially valuable tool for analytical chemistry and environmental monitoring (Yu, Rhee, & Hong, 2011).

3. Synthesis and Characterization of Compounds

Research into the synthesis of 4-bromo-N,N-dimethylaniline has been conducted by Zhang Xing-chen (2008), highlighting its potential as an intermediate in various chemical reactions. This synthesis process enhances the selectivity of substitution reactions and could be crucial for developing new chemical compounds or materials (Zhang Xing-chen, 2008).

4. Reactions with Hemoglobin

Renner (2004) explored the reactions of 4-halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin. This study provides insights into the biochemical interactions of haloanilines, which could be relevant for understanding their biological activity and potential therapeutic applications (Renner, 2004).

5. Electron-Transfer Studies

The work of Oyama and Higuchi (2002) on the electron-transfer stopped-flow method using 4-bromo-N, N-dimethylaniline cation radical contributes to the field of spectrochemical analysis. Their research offers a deeper understanding of the reaction dynamics of electron-transfer processes, which is crucial in various fields including analytical chemistry and material science (Oyama & Higuchi, 2002).

Safety and Hazards

4-Bromo-2-fluoro-N,N-dimethylaniline may have similar safety and hazards to 4-Bromo-N,N-dimethylaniline, which is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

4-bromo-2-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYOXHVNYCDDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654204
Record name 4-Bromo-2-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887268-20-4
Record name 4-Bromo-2-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-bromoaniline (1.0 g, 5.26 mmol) in AcOH (20 mL) at rt was added NaCNBH3 (1.654 g, 26.3 mmol). The mixture was stirred at rt overnight (˜17 h). The reaction was cooled in an ice bath. Water (10 mL) was added, followed by solid KOH until pH>11. The mixture was extracted with DCM. The combined extracts were dried (MgSO4) and concentrated to afford the title compound, which was used without further purification. LC-MS: calculated for C8H9BrFN 218.07, observed m/e 219.99 (M+H)+ (Rt 0.96 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.654 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-2-fluoro-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-bromo-2-fluoro-N,N-dimethylaniline
Reactant of Route 3
Reactant of Route 3
4-bromo-2-fluoro-N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-bromo-2-fluoro-N,N-dimethylaniline
Reactant of Route 5
Reactant of Route 5
4-bromo-2-fluoro-N,N-dimethylaniline
Reactant of Route 6
Reactant of Route 6
4-bromo-2-fluoro-N,N-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.